AMCA-6-dUTP: A Technical Guide for Researchers
AMCA-6-dUTP: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the properties and applications of AMCA-6-dUTP, a blue fluorescent nucleotide analog for DNA and cDNA labeling.
Introduction
AMCA-6-dUTP (Aminomethylcoumarin-6-dUTP) is a modified deoxyuridine triphosphate that is covalently labeled with the fluorescent dye AMCA. This analog can be enzymatically incorporated into DNA or cDNA as a substitute for its natural counterpart, deoxythymidine triphosphate (dTTP).[1][2] The resulting fluorescently labeled nucleic acid probes are valuable tools in a variety of molecular biology applications, including fluorescence in situ hybridization (FISH), microarray analysis, and PCR-based assays.[1][2] The AMCA fluorophore emits a vibrant blue fluorescence, making it a useful component in multicolor detection systems.[1]
Physicochemical and Spectroscopic Properties
AMCA-6-dUTP is a stable molecule that can be stored for extended periods under appropriate conditions. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C30H40N5O18P3 (free acid) | |
| Molecular Weight | 851.58 g/mol (free acid) | |
| Exact Mass | 851.16 g/mol (free acid) | |
| Purity | ≥ 95% (HPLC) | |
| Excitation Wavelength (λexc) | 350 nm | |
| Emission Wavelength (λem) | 450 nm | |
| Molar Extinction Coefficient (ε) | 19.0 L mmol-1 cm-1 (in Tris-HCl, pH 7.5) | |
| Appearance | Colorless to slightly yellow solution | |
| Supplied as | 1.0 - 1.1 mM solution in 10 mM Tris-HCl, pH 7.5 ±0.5 | |
| Storage Conditions | Store at -20°C. Short-term exposure (up to 1 week cumulative) to ambient temperature is possible. | |
| Shelf Life | 12 months from date of delivery |
Important Note: Protect the dye-labeled dUTP from exposure to light and conduct experimental procedures in low-light conditions to prevent photobleaching.
Experimental Applications and Protocols
AMCA-6-dUTP is primarily used for the enzymatic generation of fluorescently labeled DNA probes. The two most common methods for this are Polymerase Chain Reaction (PCR) and Nick Translation.
Polymerase Chain Reaction (PCR) Labeling
In this method, AMCA-6-dUTP is included in the PCR master mix along with the other dNTPs. During the amplification process, Taq polymerase or other suitable DNA polymerases incorporate the fluorescent nucleotide into the newly synthesized DNA strands.
| Reagent | Recommended Ratio |
| AMCA-6-dUTP | 20-30% of total dTTP concentration |
| dTTP | 70-80% of total dTTP concentration |
Note: The optimal final concentration of AMCA-6-dUTP may vary depending on the specific application and assay conditions. For best results, it is recommended to perform an individual optimization of the AMCA-6-dUTP to dTTP ratio.
-
Reaction Setup: Prepare a PCR master mix containing the DNA template, primers, dNTPs (with the optimized AMCA-6-dUTP/dTTP ratio), PCR buffer, and a thermostable DNA polymerase.
-
Thermal Cycling: Perform PCR with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific template and primers.
-
Purification: After PCR, purify the labeled probe to remove unincorporated nucleotides and primers. This can be achieved using commercially available PCR purification kits or through ethanol precipitation.
Nick Translation
Nick translation is a method for incorporating labeled nucleotides into double-stranded DNA. The process utilizes DNase I to create single-stranded "nicks" in the DNA backbone, and DNA Polymerase I to both remove existing nucleotides from the 5' side of the nick and add new nucleotides (including AMCA-6-dUTP) to the 3' side.
| Reagent | Recommended Ratio |
| AMCA-6-dUTP | 30-50% of total dTTP concentration |
| dTTP | 50-70% of total dTTP concentration |
-
Reaction Setup: Combine the DNA template, a dNTP mix containing the optimized ratio of AMCA-6-dUTP to dTTP, a nick translation buffer, and an enzyme mix of DNase I and DNA Polymerase I.
-
Incubation: Incubate the reaction at 15°C. The incubation time will depend on the desired probe length.
-
Monitoring Probe Size: To monitor the size of the labeled fragments, an aliquot of the reaction can be run on an agarose gel.
-
Reaction Termination: Stop the reaction by adding EDTA and heating.
-
Purification: Purify the labeled probe to remove unincorporated nucleotides.
Fluorescence in situ Hybridization (FISH)
AMCA-labeled probes generated by PCR or nick translation are ideally suited for FISH applications. In FISH, the fluorescent probe is hybridized to a specific DNA sequence within a chromosome or cell, allowing for the visualization of that sequence.
-
Sample Preparation: Prepare the biological sample (e.g., metaphase chromosomes, tissue sections) on a microscope slide.
-
Denaturation: Denature the DNA in both the sample and the AMCA-labeled probe.
-
Hybridization: Apply the denatured probe to the denatured sample and incubate under conditions that promote sequence-specific binding.
-
Washing: Wash the slide to remove any unbound or non-specifically bound probe.
-
Counterstaining: Stain the nuclei with a counterstain (e.g., DAPI) to visualize all chromosomes.
-
Visualization: Visualize the sample using a fluorescence microscope equipped with the appropriate filter sets for AMCA and the counterstain.
Safety and Handling
AMCA-6-dUTP is intended for research use only. As with all laboratory chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this product. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
AMCA-6-dUTP is a versatile and reliable reagent for the enzymatic labeling of DNA and cDNA. Its bright blue fluorescence, coupled with its efficient incorporation by common DNA polymerases, makes it an excellent choice for a range of applications in molecular biology, genomics, and cell biology. Careful optimization of labeling reactions will ensure the generation of high-quality fluorescent probes for sensitive and specific detection of nucleic acid sequences.
